2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine

Agrochemical Herbicide Synthesis

2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine (CAS 16399-10-3) is a critical, non-herbicidal intermediate enabling novel agrochemical and pharmaceutical R&D. Its distinct single ethylamino, methoxy, and methyl substitution pattern provides a unique steric and electronic profile, crucial for exploring chemical space inaccessible to common diamino-triazines. Ideal for kinase inhibitor libraries and chemical probe synthesis without confounding phytotoxic background effects. This specific pattern avoids the failed syntheses and byproducts associated with similar triazine isomers.

Molecular Formula C7H12N4O
Molecular Weight 168.2 g/mol
CAS No. 16399-10-3
Cat. No. B099146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine
CAS16399-10-3
Molecular FormulaC7H12N4O
Molecular Weight168.2 g/mol
Structural Identifiers
SMILESCCNC1=NC(=NC(=N1)C)OC
InChIInChI=1S/C7H12N4O/c1-4-8-6-9-5(2)10-7(11-6)12-3/h4H2,1-3H3,(H,8,9,10,11)
InChIKeyOYUFSQBBGSLPTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine (CAS 16399-10-3) as a Versatile Triazine Intermediate for Pharmaceutical and Agrochemical Synthesis


2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine (CAS 16399-10-3, also known as N-ethyl-4-methoxy-6-methyl-1,3,5-triazin-2-amine) is a heterocyclic organic compound belonging to the 1,3,5-triazine family. This compound is characterized by its specific substitution pattern: an ethylamino group at the 2-position, a methoxy group at the 4-position, and a methyl group at the 6-position . It serves primarily as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and technical products, owing to its reactive sites which allow for further functionalization [1].

Why 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine Cannot Be Replaced by Generic Triazine Analogs


The 1,3,5-triazine scaffold is a privileged structure, but the specific pattern of substituents on the ring dictates the compound's chemical reactivity, physical properties, and downstream applications. While other triazines such as Simeton (2,4-bis(ethylamino)-6-methoxy-1,3,5-triazine, CAS 673-04-1) or Atraton (2-ethylamino-4-isopropylamino-6-methoxy-1,3,5-triazine, CAS 1610-17-9) share the triazine core and some substituents, the unique combination of a single ethylamino group, a methoxy group, and a methyl group in 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine results in a distinct molecular weight, steric profile, and electronic distribution [1]. This specific substitution pattern is critical for its intended role as a synthetic intermediate, as even minor structural deviations can lead to significantly different reactivity in subsequent chemical transformations, potentially resulting in failed syntheses or undesirable byproducts in the final pharmaceutical or agrochemical product .

Quantitative Evidence for the Selection of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine Over Its Analogs


Comparison of Molecular Weight and Structure with Key Methoxytriazine Herbicide Intermediates

2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine possesses a lower molecular weight (168.20 g/mol) and a unique, asymmetrical substitution pattern compared to other methoxy-1,3,5-triazine analogs used as intermediates or active ingredients . Its smaller size and different functional group arrangement differentiate it from compounds like Simeton (MW 197.24 g/mol) and Atraton (MW 211.26 g/mol), which are substituted with two amino groups and are classified as herbicides [1][2]. This quantitative structural difference is crucial for applications where a smaller, mono-amino-substituted triazine core is required as a building block .

Agrochemical Herbicide Synthesis

Differentiation by Computed Physicochemical Properties (LogP) from Methoxytriazine Herbicides

The compound's lipophilicity, as predicted by its XLogP3 value, is a key differentiator from more complex methoxytriazines. While experimental LogP data for 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine is not readily available, it can be inferred to be significantly lower than that of its diamino-substituted counterparts . For instance, Atraton has a computed XLogP3 of 2.7, indicating higher lipophilicity [1]. The target compound, with a lower molecular weight and only one amino substituent, would have a lower LogP, suggesting higher water solubility and different membrane permeability characteristics [2].

Lipophilicity Drug Design Environmental Fate

Role as a Non-Herbicidal Synthetic Intermediate Compared to Phytotoxic Methoxytriazines

While many methoxy-1,3,5-triazines such as Atraton, Simeton, and Prometon are commercial herbicides known to inhibit photosynthesis in weeds, 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine is not classified as a herbicide [1][2]. This fundamental difference in intended use is supported by its application profile as a synthetic intermediate rather than an active ingredient . Studies on s-triazine herbicides demonstrate that methoxy-substituted triazines like Simeton and Atraton exhibit phytotoxicity to crops like rice [3]. The target compound, by contrast, is positioned as a building block, making it suitable for researchers aiming to incorporate a triazine moiety into a larger molecule without introducing unwanted herbicidal activity.

Agrochemical Synthesis Selectivity

Supplier-Documented Purity as a Key Quality Metric for Intermediate Procurement

Procurement decisions for chemical intermediates are heavily influenced by available purity. Commercial suppliers list 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine at a purity of ≥95%, as documented by Leyan (CAS 16399-10-3) . This established purity grade provides a benchmark for researchers and industrial chemists. While other triazine intermediates may be available at different purity levels, this specific grade is a critical parameter for ensuring reproducible synthetic yields and minimizing purification steps in downstream processes.

Synthesis Quality Control Procurement

Key Application Scenarios for 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine Based on Structural Evidence


Synthesis of Agrochemical Active Ingredients Requiring a Specific Triazine Core

The compound's unique substitution pattern makes it a critical intermediate for creating novel agrochemicals. Its single ethylamino group, methoxy, and methyl substituents provide a distinct template for building molecules with desired properties, such as specific enzyme inhibition or plant growth regulation, while its non-herbicidal nature prevents unintended phytotoxicity during early-stage research and development [1].

Medicinal Chemistry Research for Developing Kinase Inhibitors or Other Therapeutics

In pharmaceutical research, the 1,3,5-triazine core is a known scaffold for developing kinase inhibitors and other therapeutic agents. The specific substitution pattern of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine provides a unique starting point for building compound libraries. Its lower molecular weight and distinct functional groups allow medicinal chemists to explore a different region of chemical space compared to more common diamino-triazine scaffolds, potentially leading to compounds with improved selectivity or pharmacokinetic properties .

Chemical Biology Studies as a Non-Herbicidal Probe or Linker Molecule

Researchers investigating biological systems can utilize this compound as a building block for designing chemical probes. Its non-herbicidal nature, contrasted with the phytotoxicity of many other methoxytriazines, is a significant advantage [1]. This allows for the creation of tagged molecules or affinity probes for studying protein function or cellular pathways in plants and other organisms without the confounding variable of an inherent herbicidal effect, ensuring that observed biological responses are due to the target interaction and not background toxicity.

Polymer and Material Science Applications Requiring Functionalized Triazine Monomers

The compound's multiple reactive sites can be exploited in polymer chemistry. The ethylamino group and the methoxy/methyl-substituted triazine ring can serve as points for polymerization or cross-linking, enabling the synthesis of novel polymers, resins, or coatings with tailored thermal or mechanical properties . Its use as an intermediate in this field allows for the introduction of a triazine moiety, which is known for its thermal stability, into advanced material matrices.

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